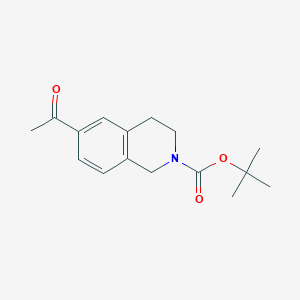

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

Boc-THIQ is a heterocyclic compound belonging to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs) . These THIQ-based compounds have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Now, let’s explore further.

Synthesis Analysis

The synthesis of Boc-THIQ involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent (such as POCl3 , P2O5 , or ZnCl2 ). This reaction yields 3,4-dihydroisoquinoline derivatives .

An earlier method described by Pictet and Spengler in 1911 utilized phenylethylamine and dimethoxymethane in the presence of aqueous HCl at 100°C to afford Boc-THIQ in 40% yield .

Molecular Structure Analysis

The molecular formula of Boc-THIQ is C16H21NO3 , with an average mass of 275.343 Da . Its structure consists of a tetrahydroisoquinoline core with an acetyl group and a Boc (tert-butoxycarbonyl) protecting group.

Chemical Reactions Analysis

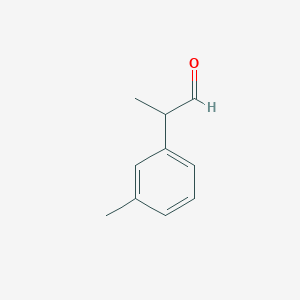

Boc-THIQ can participate in various chemical reactions, including substitution, oxidation, and reduction. Researchers have replaced dimethoxymethane with aldehydes to synthesize one-substituted THIQs .

Wissenschaftliche Forschungsanwendungen

Antitumor Antibiotics

2-Boc-6-Acetyl-1,2,3,4-tetrahydroisoquinoline: has been identified as a core scaffold in the development of antitumor antibiotics. These compounds have been isolated from various natural sources and have been a focus of scientific research for over four decades. The THIQ-based antitumor antibiotics, such as quinocarcin and tetrazomine, have shown promising results in combating different types of cancer cells .

Neurodegenerative Disorders

The compound’s analogs have been studied for their potential in treating neurodegenerative disorders. Due to its biological activity, THIQ derivatives are considered for therapeutic strategies against diseases like Alzheimer’s and Parkinson’s, where they may help in reducing the progression of these conditions .

Infective Pathogens

Researchers have explored the efficacy of THIQ analogs against various infective pathogens. The structural diversity of these compounds allows them to be tailored for specific pathogenic targets, offering a new avenue for the development of antibiotics and antiviral agents .

Structural–Activity Relationship (SAR) Studies

The THIQ nucleus serves as an important model for SAR studies. By modifying the structure of THIQ compounds, scientists can evaluate the changes in biological activity, which is crucial for the design of more effective drugs .

Synthetic Strategies

The compound also plays a significant role in synthetic chemistry. It offers a versatile scaffold for constructing complex molecular structures. This has implications not only for pharmaceuticals but also for materials science, where these structures can be used in the development of new materials .

Isoquinoline Alkaloids Family

As part of the larger isoquinoline alkaloids family, THIQ compounds contribute to our understanding of natural products chemistry. They serve as a basis for studying the biosynthesis and ecological roles of alkaloids found in nature .

Eigenschaften

IUPAC Name |

tert-butyl 6-acetyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(18)12-5-6-14-10-17(8-7-13(14)9-12)15(19)20-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPWCIVAFZNMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731220 | |

| Record name | tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1008518-35-1 | |

| Record name | tert-Butyl 6-acetyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

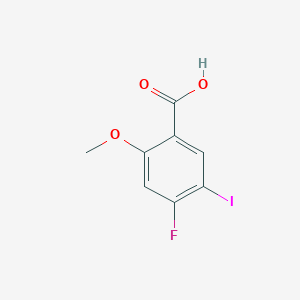

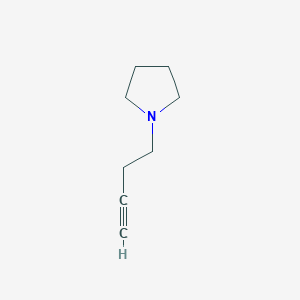

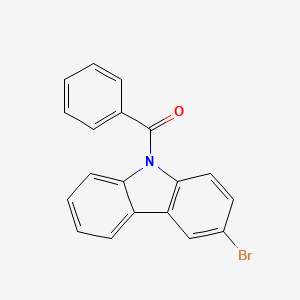

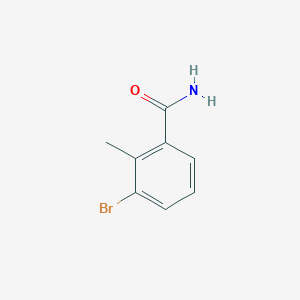

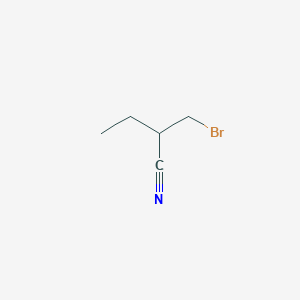

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2,7b-dihydro-1aH-oxireno[2,3-c]quinoline-3-carboxylate](/img/structure/B1444318.png)

![tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B1444322.png)